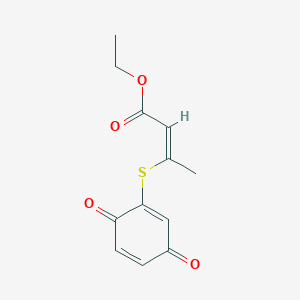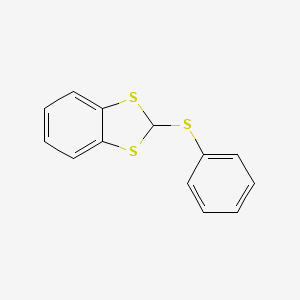
1,3-Benzodithiole, 2-(phenylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzodithiole, 2-(phenylthio)- is an organic compound that belongs to the class of benzodithioles. This compound is characterized by the presence of two sulfur atoms in a five-membered ring fused to a benzene ring, with a phenylthio group attached to the second carbon of the dithiole ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Benzodithiole, 2-(phenylthio)- can be synthesized through several methods. One common approach involves the reaction of 1,2-benzenedithiol with phenyl isothiocyanate in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production methods for 1,3-Benzodithiole, 2-(phenylthio)- are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
1,3-Benzodithiole, 2-(phenylthio)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenylthio group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .
科学的研究の応用
1,3-Benzodithiole, 2-(phenylthio)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
作用機序
The mechanism of action of 1,3-Benzodithiole, 2-(phenylthio)- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles such as thiols and amines. This reactivity is due to the presence of the electron-deficient sulfur atoms in the dithiole ring. The compound can also undergo redox reactions, influencing cellular redox balance and potentially leading to biological effects .
類似化合物との比較
Similar Compounds
1,3-Benzodithiole-2-thione: Similar structure but lacks the phenylthio group.
1,2-Benzenedithiol: Contains two thiol groups instead of the dithiole ring.
Benzopentathiepins: Contain additional sulfur atoms in the ring structure.
Uniqueness
1,3-Benzodithiole, 2-(phenylthio)- is unique due to the presence of the phenylthio group, which imparts distinct reactivity and potential biological activities compared to other similar compounds. This structural feature allows for a broader range of chemical modifications and applications in various fields of research and industry .
特性
CAS番号 |
57198-63-7 |
|---|---|
分子式 |
C13H10S3 |
分子量 |
262.4 g/mol |
IUPAC名 |
2-phenylsulfanyl-1,3-benzodithiole |
InChI |
InChI=1S/C13H10S3/c1-2-6-10(7-3-1)14-13-15-11-8-4-5-9-12(11)16-13/h1-9,13H |
InChIキー |
UPFDUENAZFWXKT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)SC2SC3=CC=CC=C3S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


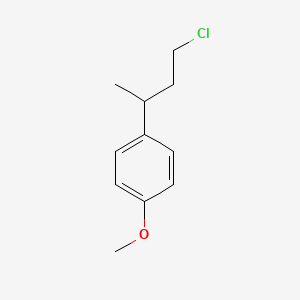

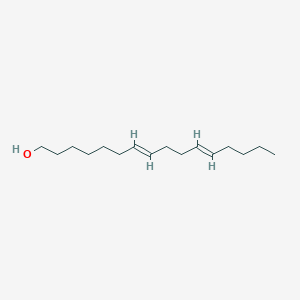
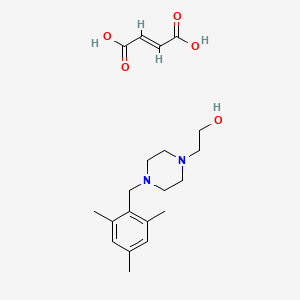
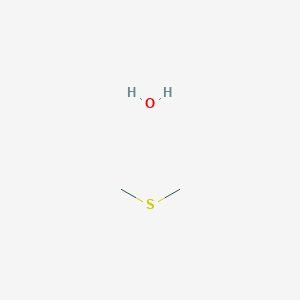
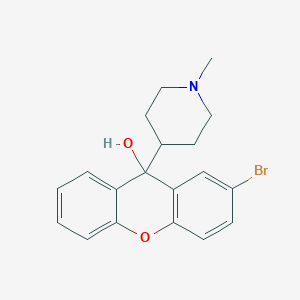
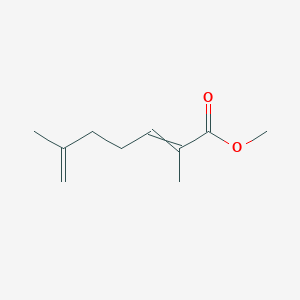
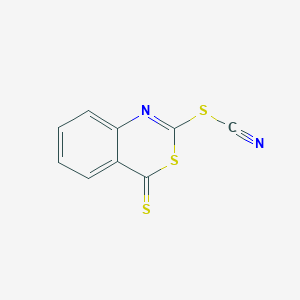
![1-[3-(Ethoxymethyl)but-3-en-1-yn-1-yl]-4-methylbenzene](/img/structure/B14617476.png)
![N,N'-[(3-Methylphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14617478.png)

![2-Thiazolamine, N-[(4-chlorophenyl)methylene]-](/img/structure/B14617494.png)
![1-Methyl-4,7-dihydrotriazolo[4,5-d]pyrimidine](/img/structure/B14617515.png)
